

A Researcher's Guide to Evaluating L-Aspartic acid-13C4 from Different Suppliers

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Compound of Interest

Compound Name: *L-Aspartic acid-13C4*

Cat. No.: *B3329147*

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For researchers, scientists, and drug development professionals utilizing **L-Aspartic acid-13C4** in metabolic studies, quantitative proteomics, and as an internal standard for mass spectrometry, the selection of a high-quality isotopic labeling reagent is paramount. The purity, isotopic enrichment, and stability of **L-Aspartic acid-13C4** directly impact the accuracy and reproducibility of experimental results. This guide provides an objective comparison of **L-Aspartic acid-13C4** from various suppliers based on publicly available data and outlines the key experimental protocols for independent verification.

Performance Metrics: A Comparative Overview

The performance of **L-Aspartic acid-13C4** can be evaluated based on several key parameters, primarily chemical purity and isotopic enrichment. The following table summarizes the typical specifications offered by major suppliers. It is important to note that specific lot-to-lot variability may exist, and researchers should always refer to the Certificate of Analysis (CoA) for precise data.

Supplier	Product Number (Example)	Isotopic Enrichment (Atom % ^{13}C)	Chemical Purity	Availability (Example Sizes)
Cambridge Isotope Laboratories (CIL)	CLM-1801-H	$\geq 99\%$ [1] [2] [3]	$\geq 98\%$ [2] [3] [4]	0.1 mg, 1 mg [1] [2]
Sigma-Aldrich (Merck)	604852	$\geq 98\%$	$\geq 95\%$ (CP)	25 mg, 100 mg
MedChemExpress	HY-112349S	Not explicitly stated	Not explicitly stated	1 mg, 5 mg

Note: "CP" refers to Chemical Purity. Not all suppliers explicitly state the method of purity analysis on their product pages. Researchers are encouraged to request this information.

Experimental Protocols for Performance Verification

To ensure the quality of **L-Aspartic acid- $^{13}\text{C}_4$** , independent verification of its key performance attributes is recommended. Below are detailed methodologies for essential experiments.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of ^{13}C -labeled compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Objective: To quantify the percentage of ^{13}C atoms at each of the four carbon positions in L-Aspartic acid.

Methodology:

- Sample Preparation: Dissolve a precisely weighed amount of **L-Aspartic acid- $^{13}\text{C}_4$** in a suitable deuterated solvent (e.g., D_2O).

- NMR Acquisition: Acquire a high-resolution one-dimensional (1D) ^{13}C NMR spectrum. A proton-decoupled ^{13}C spectrum is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Analysis:
 - Integrate the signals corresponding to the four carbon atoms of L-Aspartic acid.
 - To determine the enrichment, a known internal standard with a natural abundance of ^{13}C can be used, or the enrichment can be calculated by comparing the intensity of the ^{13}C signals to any residual ^{12}C signals if observable.
 - The relative integrals of the signals will confirm the uniform labeling across the molecule.

Assessment of Chemical Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for determining the chemical purity of amino acids and identifying any potential impurities.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To quantify the purity of **L-Aspartic acid- $^{13}\text{C}_4$** and identify any related or unrelated impurities.

Methodology:

- Sample Preparation: Prepare a stock solution of **L-Aspartic acid- $^{13}\text{C}_4$** in a suitable solvent (e.g., water or a weak buffer). Prepare a series of dilutions for calibration.
- Chromatographic Separation:
 - Column: A reversed-phase C18 column or a HILIC column is commonly used for amino acid analysis.[\[10\]](#)
 - Mobile Phase: A gradient of water with a small amount of formic acid (for better ionization) and acetonitrile is typically employed.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

- Injection Volume: 1-10 µL.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for amino acids.
 - Analysis Mode: Full scan mode to detect all ions within a specified mass range and selected ion monitoring (SIM) for the specific m/z of **L-Aspartic acid-13C4** (expected $[M+H]^+ = 138.07$).
- Data Analysis:
 - The purity is calculated by dividing the peak area of **L-Aspartic acid-13C4** by the total peak area of all detected compounds and multiplying by 100.

Stability Testing

Stability testing ensures that the isotopic and chemical purity of **L-Aspartic acid-13C4** is maintained under defined storage and handling conditions. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To evaluate the stability of **L-Aspartic acid-13C4** under various environmental conditions.

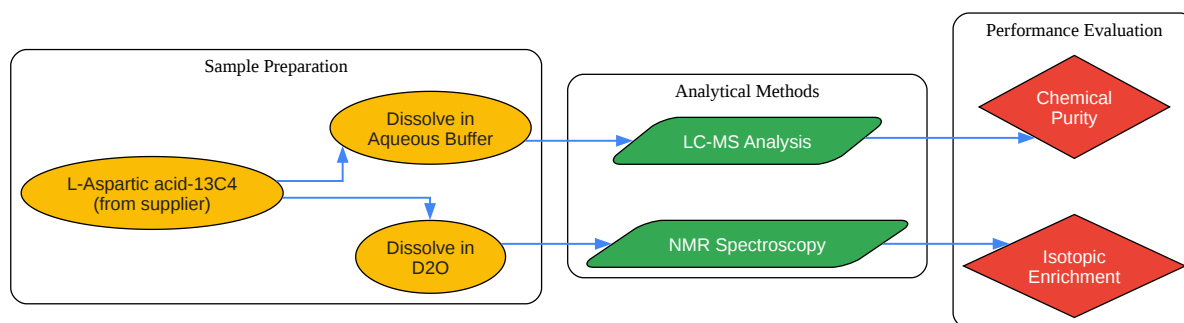
Methodology:

- Long-Term Stability: Store aliquots of the material at the recommended storage temperature (e.g., -20°C or room temperature as specified by the supplier) for an extended period (e.g., 6, 12, 24 months).
- Accelerated Stability: Store aliquots at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH) for a shorter duration (e.g., 3-6 months) to predict long-term stability.[\[11\]](#)[\[14\]](#)
- Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).[\[15\]](#)

- Analysis: At each time point, analyze the samples for isotopic enrichment (NMR) and chemical purity (LC-MS) as described above.

Visualizing Experimental Workflows and Metabolic Pathways

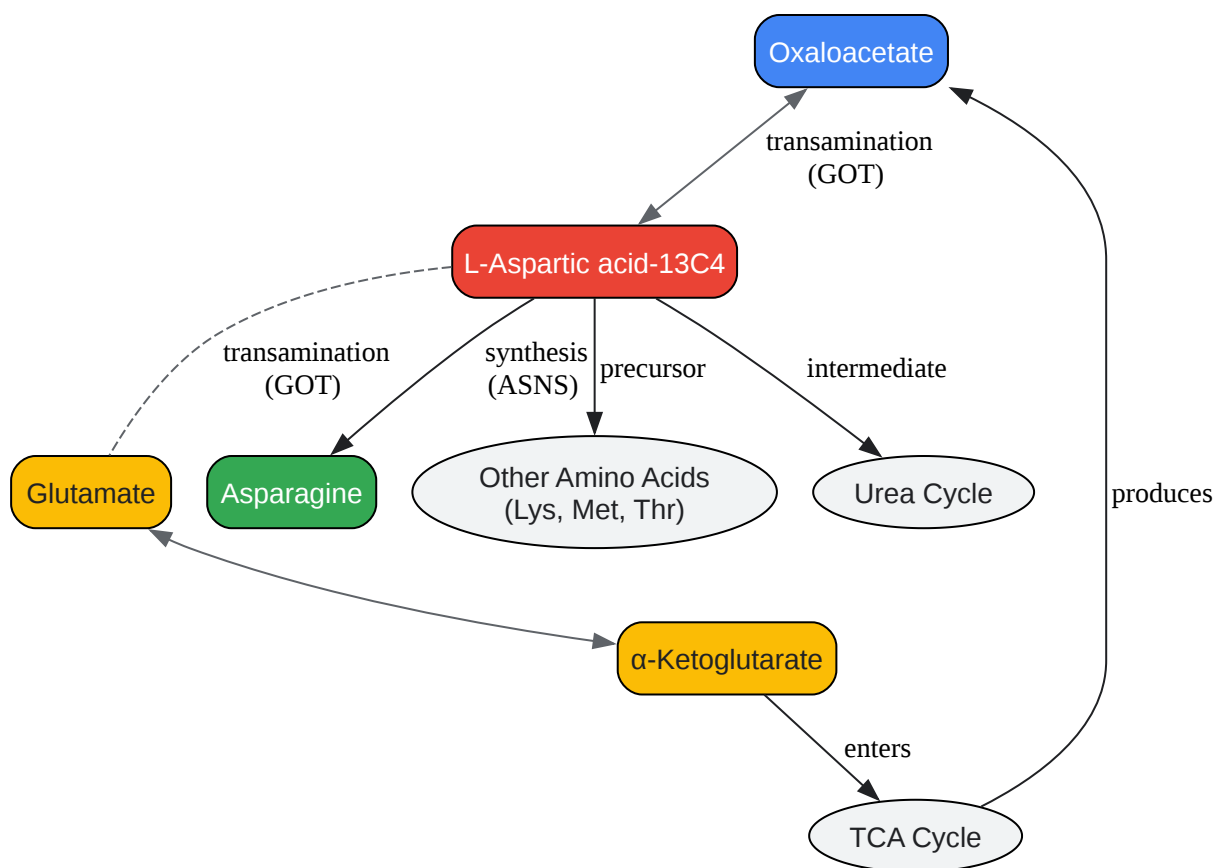
To aid in the understanding of the experimental processes and the biological context of **L-Aspartic acid-13C4** utilization, the following diagrams are provided.



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Caption: Workflow for evaluating **L-Aspartic acid-13C4** performance.

The primary use of **L-Aspartic acid-13C4** is in metabolic flux analysis, where it serves as a tracer to elucidate metabolic pathways. Aspartate is a key metabolite, connecting several major pathways, including the citric acid cycle and amino acid biosynthesis.[16][17][18]



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Caption: Central role of Aspartate in metabolism.

By following these guidelines and performing independent verification, researchers can confidently select and utilize high-quality **L-Aspartic acid-13C4**, leading to more reliable and impactful scientific discoveries.

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